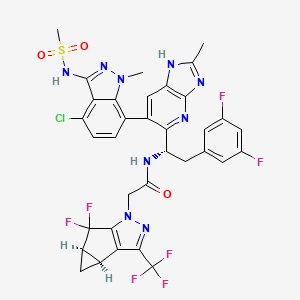

Hiv-IN-2

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C34H27ClF7N9O3S |

|---|---|

Molecular Weight |

810.1 g/mol |

IUPAC Name |

N-[(1S)-1-[6-[4-chloro-3-(methanesulfonamido)-1-methylindazol-7-yl]-2-methyl-1H-imidazo[4,5-b]pyridin-5-yl]-2-(3,5-difluorophenyl)ethyl]-2-[(2S,4R)-5,5-difluoro-9-(trifluoromethyl)-7,8-diazatricyclo[4.3.0.02,4]nona-1(6),8-dien-7-yl]acetamide |

InChI |

InChI=1S/C34H27ClF7N9O3S/c1-13-43-23-11-18(17-4-5-21(35)26-28(17)50(2)48-32(26)49-55(3,53)54)27(46-31(23)44-13)22(8-14-6-15(36)9-16(37)7-14)45-24(52)12-51-30-25(29(47-51)34(40,41)42)19-10-20(19)33(30,38)39/h4-7,9,11,19-20,22H,8,10,12H2,1-3H3,(H,45,52)(H,48,49)(H,43,44,46)/t19-,20+,22-/m0/s1 |

InChI Key |

HIBOGALFEZNPTE-VWPQPMDRSA-N |

Isomeric SMILES |

CC1=NC2=C(N1)C=C(C(=N2)[C@H](CC3=CC(=CC(=C3)F)F)NC(=O)CN4C5=C([C@H]6C[C@H]6C5(F)F)C(=N4)C(F)(F)F)C7=C8C(=C(C=C7)Cl)C(=NN8C)NS(=O)(=O)C |

Canonical SMILES |

CC1=NC2=C(N1)C=C(C(=N2)C(CC3=CC(=CC(=C3)F)F)NC(=O)CN4C5=C(C6CC6C5(F)F)C(=N4)C(F)(F)F)C7=C8C(=C(C=C7)Cl)C(=NN8C)NS(=O)(=O)C |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide on the Core Mechanism of Action of Integrase Strand Transfer Inhibitors (INSTIs) Against HIV-2

Disclaimer: No specific antiretroviral agent designated "Hiv-IN-2" is documented in the scientific literature. This guide will focus on the established class of HIV integrase strand transfer inhibitors (INSTIs) and their mechanism of action against Human Immunodeficiency Virus Type 2 (HIV-2).

Introduction

Human Immunodeficiency Virus Type 2 (HIV-2) is a retrovirus that, like HIV-1, leads to Acquired Immunodeficiency Syndrome (AIDS) through the progressive failure of the immune system.[1] A critical step in the replication cycle of HIV-2 is the integration of the viral DNA into the host cell's genome, a process catalyzed by the viral enzyme integrase (IN).[2][3] This integration is essential for the establishment of a persistent infection and the subsequent production of new viral particles.[2] Integrase Strand Transfer Inhibitors (INSTIs) are a class of antiretroviral drugs that specifically target this integration step.[4][5] Currently, INSTIs are a recommended component of first-line antiretroviral therapy for HIV-2 due to their potent activity.[6] This document provides a detailed overview of the mechanism of action of INSTIs against HIV-2, supported by quantitative data, experimental protocols, and visual diagrams.

Core Mechanism of Action of INSTIs against HIV-2

The HIV-2 integrase enzyme carries out the integration of the viral DNA into the host chromosome in a two-step process:

-

3'-Processing: This occurs in the cytoplasm of the infected cell. The integrase enzyme binds to the ends of the linear viral DNA, forming a complex known as the intasome.[7] The enzyme then catalytically removes a dinucleotide from each 3' end of the viral DNA. This exposes reactive 3'-hydroxyl groups.[5]

-

Strand Transfer: The intasome is transported into the nucleus. Here, the integrase enzyme, with the processed viral DNA, binds to the host cell's chromosomal DNA.[7] In the strand transfer step, the exposed 3'-hydroxyl groups of the viral DNA are used to attack the phosphodiester backbone of the host DNA. This results in the covalent joining of the viral DNA to the host DNA.[2][8]

INSTIs exert their antiviral effect by specifically inhibiting the strand transfer step of the integration process.[9] The chemical structure of INSTIs contains a triad of coplanar oxygen atoms that chelate the two magnesium ions (Mg²⁺) present in the catalytic core of the integrase enzyme.[8] By binding to these essential metal cofactors, INSTIs block the active site of the enzyme, preventing it from binding to the host DNA and catalyzing the strand transfer reaction.[5][9] This effectively halts the integration of the viral genome, interrupting the HIV-2 life cycle.[9]

Quantitative Data: In Vitro Efficacy of INSTIs Against HIV-2

The potency of various INSTIs against HIV-2 has been quantified using cell-based assays, with the 50% effective concentration (EC50) being a key parameter. The following tables summarize the in vitro activity of first and second-generation INSTIs against wild-type and resistant strains of HIV-2.

Table 1: Antiviral Activity of First-Generation INSTIs against Wild-Type HIV-2

| INSTI | HIV-2 Strain | Cell Type | EC50 (nM) | Reference |

| Raltegravir | ROD9 | T-cells | 2-7 | [10] |

| Elvitegravir | ROD9 | T-cells | ~21 | [11] |

| Elvitegravir | Primary Isolate | Not Specified | 0.53 | [12] |

Table 2: Antiviral Activity of Second-Generation INSTIs against Wild-Type HIV-2

| INSTI | HIV-2 Isolate(s) | Assay Type | Mean EC50 (nM) | Reference |

| Dolutegravir | Group A & B | Single-cycle | 1.9 - 2.6 | [13] |

| Dolutegravir | ROD9 | Single-cycle | 2.3 | [11] |

| Bictegravir | 15 Clinical Isolates | Single-cycle | 1.4 - 5.6 | [14] |

| Bictegravir | Single Isolate | Activated PBMCs | 1.1 | [15] |

| Cabotegravir | Multiple Isolates | Not Specified | Low nM to pM range | [16] |

Table 3: Fold-Change in EC50 for Second-Generation INSTIs against Resistant HIV-2 Mutants

| INSTI | HIV-2 Integrase Mutation(s) | Fold-Change in EC50 | Reference |

| Dolutegravir | E92Q + N155H | 10 - 46 | [13] |

| Dolutegravir | G140S + Q148R | 10 - 46 | [13] |

| Dolutegravir | T97A + Y143C | >5000 | [13] |

| Bictegravir | G140S/Q148R | 34 | [14] |

| Bictegravir | G140S/Q148H | 110 | [14] |

Experimental Protocols

The in vitro activity of INSTIs against HIV-2 is primarily determined using cell-based and biochemical assays.

1. Single-Cycle Infectivity Assay

This assay measures the ability of a drug to inhibit a single round of viral replication.

-

Principle: Reporter cells (e.g., HeLa-derived TZM-bl cells expressing CD4, CCR5, and CXCR4, and containing Tat-responsive luciferase and β-galactosidase genes) are infected with HIV-2 pseudoviruses in the presence of varying concentrations of the INSTI. The pseudoviruses are engineered to be capable of only a single round of infection.

-

Methodology:

-

Reporter cells are seeded in 96-well plates.

-

Serial dilutions of the INSTI are prepared and added to the cells.

-

A fixed amount of HIV-2 pseudovirus stock is added to each well.

-

The plates are incubated for 48-72 hours to allow for viral entry, reverse transcription, integration (in the absence of inhibitor), and expression of the reporter gene.

-

The cells are lysed, and the activity of the reporter enzyme (e.g., luciferase) is measured using a luminometer.

-

The EC50 value is calculated as the drug concentration that reduces reporter gene expression by 50% compared to the no-drug control.[17]

-

2. Spreading Infection Assay

This assay assesses the effect of an inhibitor over multiple rounds of viral replication.

-

Principle: Susceptible T-cell lines (e.g., CEM-ss) or peripheral blood mononuclear cells (PBMCs) are infected with replication-competent HIV-2 at a low multiplicity of infection in the presence of the INSTI.[11] The production of new virus is monitored over several days.

-

Methodology:

-

Cells are cultured in the presence of serial dilutions of the INSTI.

-

The cells are infected with a standardized amount of HIV-2.

-

The cultures are maintained for an extended period (e.g., 7-14 days), with the supernatant being sampled at regular intervals.

-

Viral replication is quantified by measuring the amount of a viral protein (e.g., p24 antigen) in the supernatant using an ELISA or by measuring reverse transcriptase activity.

-

The EC50 is determined as the concentration of the drug that inhibits viral replication by 50% at a specific time point.

-

3. Biochemical Integrase Strand Transfer Assay

This cell-free assay directly measures the inhibition of the integrase enzyme's catalytic activity.

-

Principle: Recombinant HIV-2 integrase is incubated with a DNA substrate that mimics the processed viral DNA end, a target DNA molecule, and the INSTI. The ability of the integrase to catalyze the strand transfer reaction is then quantified.

-

Methodology:

-

A reaction mixture is prepared containing a buffer, divalent cations (Mg²⁺ or Mn²⁺), recombinant HIV-2 integrase, and a pre-processed oligonucleotide substrate representing the viral DNA end (often labeled with a radioisotope or fluorescent tag).

-

The INSTI at various concentrations is added to the reaction mixture.

-

The reaction is initiated by the addition of a target DNA oligonucleotide.

-

The reaction is allowed to proceed for a set time at 37°C and then stopped.

-

The reaction products (the strand transfer products) are separated from the substrates by gel electrophoresis.

-

The amount of product is quantified (e.g., by autoradiography or fluorescence imaging).

-

The 50% inhibitory concentration (IC50) is calculated as the drug concentration that reduces the strand transfer activity by 50%.[18]

-

Mandatory Visualizations

Caption: HIV-2 Integration Pathway and INSTI Mechanism of Action.

Caption: Experimental Workflow for a Single-Cycle Infectivity Assay.

References

- 1. Antiviral Activity of Bictegravir (GS-9883), a Novel Potent HIV-1 Integrase Strand Transfer Inhibitor with an Improved Resistance Profile - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Structure and function of retroviral integrase - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Structure and function of retroviral integrase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. google.com [google.com]

- 5. Structural biology of HIV integrase strand transfer inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Dolutegravir-based triple therapy effectively suppresses HIV-2 viral load in small study | aidsmap [aidsmap.com]

- 7. journals.asm.org [journals.asm.org]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. Raltegravir: molecular basis of its mechanism of action - PMC [pmc.ncbi.nlm.nih.gov]

- 11. In vitro activity of dolutegravir against wild-type and integrase inhibitor-resistant HIV-2 - PMC [pmc.ncbi.nlm.nih.gov]

- 12. gilead.com [gilead.com]

- 13. researchgate.net [researchgate.net]

- 14. Comparison of the Antiviral Activity of Bictegravir against HIV-1 and HIV-2 Isolates and Integrase Inhibitor-Resistant HIV-2 Mutants - PMC [pmc.ncbi.nlm.nih.gov]

- 15. askgileadmedical.com [askgileadmedical.com]

- 16. In Vitro Antiviral Activity of Cabotegravir against HIV-2 - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Spectrum of Activity of Raltegravir and Dolutegravir Against Novel Treatment-Associated Mutations in HIV-2 Integrase: A Phenotypic Analysis Using an Expanded Panel of Site-Directed Mutants - PMC [pmc.ncbi.nlm.nih.gov]

- 18. pubs.acs.org [pubs.acs.org]

The Discovery and Synthesis of HIV-2 Integrase Inhibitors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The discovery of integrase strand transfer inhibitors (INSTIs) marked a pivotal moment in the management of Human Immunodeficiency Virus (HIV) infection. While initially developed against HIV-1, their potent activity against HIV-2 has provided crucial therapeutic options for a less common but clinically significant form of the virus. This technical guide provides an in-depth overview of the discovery, synthesis, and biological evaluation of INSTIs with a focus on their efficacy against HIV-2. We delve into the core scaffold of these inhibitors, outline a representative synthetic pathway, present their quantitative biological activity, and detail the experimental protocols used for their characterization.

Introduction to HIV-2 and the Role of Integrase

Human Immunodeficiency Virus 2 (HIV-2) is a retrovirus that, like HIV-1, leads to acquired immunodeficiency syndrome (AIDS). Although less prevalent and generally associated with a slower disease progression than HIV-1, HIV-2 infection presents unique therapeutic challenges due to its intrinsic resistance to certain classes of antiretroviral drugs, such as non-nucleoside reverse transcriptase inhibitors (NNRTIs).

A critical enzyme in the HIV life cycle is integrase (IN), which catalyzes the insertion of the viral DNA into the host cell's genome, a process essential for viral replication. This enzyme represents a key target for antiretroviral therapy. Integrase strand transfer inhibitors (INSTIs) are a class of drugs that specifically block the strand transfer step of the integration process, effectively halting viral replication.

Discovery of HIV-2 Active Integrase Inhibitors

The development of INSTIs was initially focused on HIV-1. However, early in their development, it was discovered that these compounds also exhibit potent activity against HIV-2. The first-generation INSTI, Raltegravir, was the first to be approved for clinical use and demonstrated significant efficacy against both HIV-1 and HIV-2. Subsequent second-generation INSTIs, including Dolutegravir and Bictegravir, have shown improved potency and a higher barrier to resistance against both viruses.

The core pharmacophore of many potent INSTIs is a metal-chelating motif, often a β-hydroxyketone or a related scaffold, which coordinates with the magnesium ions in the active site of the integrase enzyme. This interaction prevents the binding of the host DNA and thus inhibits the strand transfer reaction.

Synthesis Pathway of a Representative Pyridinone-based INSTI

The synthesis of pyridinone-based INSTIs, such as Raltegravir, involves a multi-step process. A generalized synthetic pathway is outlined below. This pathway illustrates the key chemical transformations required to construct the core scaffold and introduce the necessary functional groups for potent anti-integrase activity.

Detailed Methodologies for Key Experiments:

A representative multi-step synthesis of a Raltegravir analogue is described in various patents and publications. A common approach involves the following key steps:

-

Formation of the Pyridinone Core: This is often achieved through a condensation reaction between an appropriately substituted aminoketone and a β-ketoester, followed by cyclization.

-

N-Alkylation: The nitrogen atom of the pyridinone ring is alkylated, for instance with a methyl group, using a suitable alkylating agent.

-

Amide Coupling: The carboxylic acid functionality on the pyridinone core is coupled with a substituted benzylamine, such as 4-fluorobenzylamine.

-

Coupling with the Oxadiazole Moiety: The final key fragment, a substituted oxadiazole, is coupled to the molecule, often through an amide bond formation.

Quantitative Biological Activity Against HIV-2

The efficacy of INSTIs against HIV-2 has been quantified in numerous in vitro studies. The following tables summarize the 50% effective concentration (EC50) and 50% inhibitory concentration (IC50) values for key INSTIs against wild-type and resistant strains of HIV-2.

| Integrase Inhibitor | Wild-Type HIV-2 EC50 (nM) | Reference(s) |

| Raltegravir | 1.4 - 5.6 | [1] |

| Dolutegravir | 1.9 - 2.6 | [2][3] |

| Bictegravir | 1.4 - 5.6 | [1] |

| Integrase Inhibitor | HIV-2 Resistant Strain(s) | Fold Change in EC50 | Reference(s) |

| Raltegravir | G140S/Q148R | >34 | [4] |

| Dolutegravir | G140S/Q148R | 10 - 46 | [2][3] |

| Bictegravir | G140S/Q148H | 110 | [5] |

| Bictegravir | G140S/Q148R | 34 | [5] |

Experimental Protocols

HIV-2 Integrase Strand Transfer Assay

The following is a generalized protocol for an in vitro HIV-2 integrase strand transfer assay, a key experiment to determine the inhibitory activity of a compound.

References

- 1. Comparison of the Antiviral Activity of Bictegravir against HIV-1 and HIV-2 Isolates and Integrase Inhibitor-Resistant HIV-2 Mutants - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. In vitro activity of dolutegravir against wild-type and integrase inhibitor-resistant HIV-2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Spectrum of Activity of Raltegravir and Dolutegravir Against Novel Treatment-Associated Mutations in HIV-2 Integrase: A Phenotypic Analysis Using an Expanded Panel of Site-Directed Mutants - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Comparison of the Antiviral Activity of Bictegravir against HIV-1 and HIV-2 Isolates and Integrase Inhibitor-Resistant HIV-2 Mutants - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Target Binding Site of Integrase Strand Transfer Inhibitors on HIV-2 Integrase

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the binding site for Integrase Strand Transfer Inhibitors (INSTIs) on the Human Immunodeficiency Virus 2 (HIV-2) integrase enzyme. Given the high degree of conservation in the active site between HIV-1 and HIV-2 integrase, this document leverages data from both serotypes to present a complete picture of the drug-target interaction. For the purpose of this guide, Raltegravir, a well-characterized INSTI active against both HIV-1 and HIV-2, will be used as a representative compound to describe the binding interactions.

Introduction to HIV-2 Integrase and its Inhibition

Human Immunodeficiency Virus 2 (HIV-2) is a retrovirus that, like HIV-1, leads to Acquired Immunodeficiency Syndrome (AIDS).[1] A critical step in the retroviral life cycle is the integration of the viral DNA into the host cell's genome, a process catalyzed by the viral enzyme integrase (IN).[2][3] This makes integrase a key target for antiretroviral therapy.[4]

HIV-2 integrase is a 32 kDa protein composed of three functional domains: the N-terminal domain (NTD), the catalytic core domain (CCD), and the C-terminal domain (CTD).[5] The CCD contains the highly conserved DDE motif, comprising three acidic amino acid residues (Asp-64, Asp-116, and Glu-152 in HIV-1, with homologous positions in HIV-2) that are essential for the catalytic activity of the enzyme.[4][5] This active site coordinates two divalent magnesium ions (Mg²⁺) that are crucial for the DNA strand transfer reaction.[5][6]

Integrase Strand Transfer Inhibitors (INSTIs) are a class of antiretroviral drugs that potently inhibit the strand transfer step of integration.[7] They achieve this by binding to the catalytic core of the integrase, specifically interacting with the two magnesium ions in the active site.[8] This binding effectively blocks the integrase from inserting the viral DNA into the host genome, thus halting viral replication.[9]

The Binding Pocket of INSTIs on HIV-2 Integrase

The binding site for INSTIs is located within the catalytic core domain of HIV-2 integrase, at the interface with the viral DNA. While a crystal structure of an HIV-2 integrase-inhibitor complex is not yet publicly available, the high sequence and structural homology with HIV-1 and prototype foamy virus (PFV) integrases, for which numerous structures with inhibitors exist, allows for a detailed understanding of the binding pocket.[5][8]

The binding of INSTIs is a form of allosteric inhibition, as they bind to a specific conformation of the integrase-viral DNA complex.[7] The inhibitor chelates the two Mg²⁺ ions that are coordinated by the catalytic DDE triad.[8] This interaction displaces the 3'-terminal adenosine of the viral DNA, preventing the strand transfer reaction.[5]

Several key amino acid residues within the HIV-2 integrase active site are critical for INSTI binding and are often implicated in drug resistance. These include:

-

Y143: This residue can form π-π stacking interactions with the aromatic moieties of some INSTIs.[5][10]

-

Q148: Mutations at this position, such as Q148R, can significantly reduce the binding affinity of INSTIs.[7]

-

N155: The N155H mutation is another primary resistance pathway that impacts inhibitor binding.[7]

The interaction of the inhibitor with these residues and the viral DNA underscores the complexity of the binding event.

Quantitative Analysis of Inhibitor Binding

The potency of INSTIs against HIV-2 is typically quantified by their half-maximal effective concentration (EC₅₀) in cell-based assays or their half-maximal inhibitory concentration (IC₅₀) in enzymatic assays.

| Compound | Virus/Enzyme | Assay Type | Value | Fold Change vs. Wild-Type | Reference |

| Raltegravir | Wild-Type HIV-2 | Single-cycle infection | Low nM range | - | [7][11] |

| Raltegravir | HIV-2 (Q148R mutant) | Single-cycle infection | 130 ± 12 nM | 14 | [7] |

| Raltegravir | HIV-2 (N155H mutant) | Single-cycle infection | 66 ± 31 nM | 7 | [7] |

| Raltegravir | HIV-2 (Q148R + N155H) | Single-cycle infection | >10 µM | >1000 | [7] |

| Raltegravir | Wild-Type HIV-1 IN | Strand transfer assay | 26 nM | - | [10] |

| Raltegravir | HIV-1 IN (Y143R mutant) | Strand transfer assay | ~338 nM | ~13 | [10] |

| Raltegravir | HIV-1 IN (N155H mutant) | Strand transfer assay | ~156 nM | ~6 | [10] |

| Raltegravir | HIV-1 IN (G140S/Q148H) | Strand transfer assay | ~7280 nM | ~280 | [10] |

| Dolutegravir | Wild-Type HIV-1 IN | Strand transfer assay | 33 nM | - | [10] |

| Dolutegravir | Wild-Type HIV-1 | Single-cycle infectivity | 1.6 nM | - | [10] |

Experimental Protocols

Single-Cycle Infection Assay for EC₅₀ Determination

This assay measures the ability of a compound to inhibit a single round of viral replication.

Materials:

-

HEK 293T cells

-

Plasmids encoding the HIV-2 genome with a reporter gene (e.g., luciferase or β-galactosidase)

-

Target cells (e.g., MAGIC-5A cells)

-

Raltegravir or other test compounds

-

Cell culture medium and supplements

-

Transfection reagent

-

Lysis buffer and substrate for the reporter gene

Protocol:

-

Virus Production: Co-transfect HEK 293T cells with the HIV-2 proviral plasmid and a plasmid encoding the VSV-G envelope protein to produce pseudotyped viruses capable of a single round of infection.

-

Virus Harvest: 48 hours post-transfection, harvest the cell culture supernatant containing the virus particles.

-

Infection of Target Cells: Seed target cells in a 96-well plate. On the day of infection, prepare serial dilutions of the test compound in cell culture medium.

-

Add the diluted compound to the cells, followed by the addition of the virus-containing supernatant.

-

Incubation: Incubate the plates for 48 hours at 37°C.

-

Quantification: Lyse the cells and measure the activity of the reporter gene (e.g., luminescence for luciferase or colorimetric change for β-galactosidase).

-

Data Analysis: Plot the reporter gene activity against the compound concentration and fit the data to a dose-response curve to determine the EC₅₀ value.[2]

Fluorescence Polarization (FP) Assay for Binding Affinity

This biophysical assay measures the binding of a small molecule to a protein in solution.

Materials:

-

Purified, recombinant HIV-2 integrase

-

A fluorescently labeled ligand that binds to the integrase active site (a fluorescently tagged oligonucleotide or a known inhibitor)

-

Test compound (e.g., Raltegravir)

-

Assay buffer (e.g., 50 mM Tris, 150 mM NaCl, 0.5 mM DTT, 0.01% Triton X-100, pH 8.0)

-

384-well black microplates

-

A plate reader capable of measuring fluorescence polarization

Protocol:

-

Assay Setup: In each well of the microplate, add a fixed concentration of the fluorescently labeled ligand and purified HIV-2 integrase.

-

Compound Addition: Add serial dilutions of the test compound to the wells. Include controls with no compound (maximum polarization) and no integrase (minimum polarization).

-

Incubation: Incubate the plate at room temperature for 1-2 hours, protected from light, to allow the binding to reach equilibrium.

-

Measurement: Measure the fluorescence polarization of each well using the plate reader.

-

Data Analysis: The displacement of the fluorescent ligand by the test compound will result in a decrease in fluorescence polarization. Plot the polarization signal against the concentration of the test compound and fit the data to determine the IC₅₀ or Kᵢ value.[12][13]

Isothermal Titration Calorimetry (ITC) for Thermodynamic Profiling

ITC directly measures the heat changes associated with a binding event, providing a complete thermodynamic profile of the interaction.

Materials:

-

Purified, recombinant HIV-2 integrase

-

Test compound (e.g., Raltegravir)

-

ITC instrument

-

Assay buffer (e.g., 10 mM sodium acetate, pH 5.0, with 2% DMSO)

Protocol:

-

Sample Preparation: Prepare a solution of purified HIV-2 integrase in the assay buffer at a known concentration (e.g., 20 µM) and load it into the sample cell of the ITC instrument. Prepare a solution of the test compound at a higher concentration (e.g., 300 µM) in the same buffer and load it into the injection syringe.

-

Titration: Perform a series of small injections of the compound into the integrase solution while monitoring the heat released or absorbed after each injection.

-

Data Acquisition: The instrument records a series of heat pulses corresponding to each injection.

-

Data Analysis: Integrate the heat pulses to obtain the heat change per injection. Plot the heat change against the molar ratio of the compound to the protein. Fit this binding isotherm to a suitable binding model to determine the binding affinity (Kₐ or Kₐ), enthalpy change (ΔH), and stoichiometry (n) of the interaction.[14][15]

Visualizing the Binding and Experimental Workflow

Caption: Mechanism of INSTI action on HIV-2 integrase.

Caption: Workflow for a Fluorescence Polarization (FP) binding assay.

Conclusion

The binding site of INSTIs on HIV-2 integrase is a well-defined pocket within the catalytic core domain, centered around the DDE motif and two essential magnesium ions. While direct structural data for HIV-2 integrase-inhibitor complexes are still forthcoming, the high degree of conservation with HIV-1 and PFV integrases provides a robust model for understanding the molecular interactions. The key amino acid residues involved in binding and resistance are largely identical between HIV-1 and HIV-2. The quantitative data and experimental protocols presented in this guide offer a solid foundation for researchers engaged in the discovery and development of novel antiretroviral agents targeting HIV-2 integrase. Further structural and biophysical studies on HIV-2 integrase will undoubtedly refine our understanding and aid in the design of next-generation inhibitors.

References

- 1. researchgate.net [researchgate.net]

- 2. Spectrum of Activity of Raltegravir and Dolutegravir Against Novel Treatment-Associated Mutations in HIV-2 Integrase: A Phenotypic Analysis Using an Expanded Panel of Site-Directed Mutants - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Mechanisms and inhibition of HIV integration - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Resistance to Integrase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. journals.asm.org [journals.asm.org]

- 7. Phenotypic susceptibility of HIV-2 to raltegravir: integrase mutations Q148R and N155H confer raltegravir resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 8. PDB-101: Molecule of the Month: Integrase [pdb101.rcsb.org]

- 9. HIV-2 integrase gene polymorphism and phenotypic susceptibility of HIV-2 clinical isolates to the integrase inhibitors raltegravir and elvitegravir in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Structural and Functional Analyses of the Second-Generation Integrase Strand Transfer Inhibitor Dolutegravir (S/GSK1349572) - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Phenotypic susceptibility of HIV-2 to raltegravir: integrase mutations Q148R and N155H confer raltegravir resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. A fluorescence polarization assay for high-throughput screening of inhibitors against HIV-1 Nef-mediated CD4 downregulation - PMC [pmc.ncbi.nlm.nih.gov]

- 13. biorxiv.org [biorxiv.org]

- 14. Overcoming drug resistance in HIV-1 chemotherapy: The binding thermodynamics of Amprenavir and TMC-126 to wild-type and drug-resistant mutants of the HIV-1 protease - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

A Deep Dive into the Structural Analysis of HIV-2 Integrase and its Inhibition

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural analysis of the Human Immunodeficiency Virus type 2 (HIV-2) integrase (IN) enzyme, a critical target for antiretroviral therapy. We will explore its molecular architecture, the mechanism of action of integrase strand transfer inhibitors (INSTIs), and the structural basis of drug resistance. This document synthesizes key findings from structural biology, virology, and pharmacology to offer a detailed resource for professionals in the field.

Introduction to HIV-2 Integrase

HIV-2, a retrovirus, relies on the integrase enzyme to insert its viral DNA into the host cell's genome, a crucial step for viral replication.[1] The HIV-2 integrase is a 32 kDa protein encoded by the pol gene and consists of three distinct functional domains:

-

N-terminal Domain (NTD): Contains a highly conserved HHCC zinc-finger motif that is essential for protein multimerization and stability.[2][3]

-

Catalytic Core Domain (CCD): Houses the enzymatic active site, characterized by a conserved D, D(35)E motif (Asp64, Asp116, and Glu152 in HIV-1). This triad coordinates two divalent magnesium ions (Mg²⁺) that are indispensable for the catalytic activity of the enzyme.[2][3]

-

C-terminal Domain (CTD): Involved in non-specific DNA binding and contributes to the stability of the integrase-DNA complex.[2][3]

The functional form of integrase is a multimer that assembles on the ends of the viral DNA to form a nucleoprotein complex known as the intasome.[1][4] This complex is responsible for carrying out two key catalytic reactions: 3'-processing and strand transfer.

Mechanism of Action of Integrase Strand Transfer Inhibitors (INSTIs)

Integrase strand transfer inhibitors are a class of antiretroviral drugs that specifically target the strand transfer step of integration.[5] These compounds act as interfacial inhibitors, binding to the intasome at the interface between the viral DNA and the integrase enzyme.

The core mechanism of INSTIs involves the chelation of the two Mg²⁺ ions in the catalytic active site.[6][7] By binding to these essential metallic cofactors, INSTIs effectively block the binding of the host cell's DNA to the intasome, thereby preventing the covalent insertion of the viral DNA into the host genome.[5][6]

First-generation INSTIs, such as raltegravir and elvitegravir, have proven effective against HIV-2.[6][8] Second-generation INSTIs, including dolutegravir and bictegravir, were developed to have a higher genetic barrier to resistance and improved efficacy.[6][7]

Quantitative Analysis of INSTI Activity against HIV-2

The following table summarizes the in vitro activity of various integrase inhibitors against wild-type HIV-2.

| Integrase Inhibitor | IC₅₀ (nM) | Cell Type/Isolate | Reference |

| Raltegravir | 2.1 | HIV-2 ROD clinical isolates | [6] |

| Elvitegravir | 0.3 - 0.9 | Clinical isolates from integrase-naïve patients | [6] |

Table 1: In vitro inhibitory concentrations (IC₅₀) of selected INSTIs against HIV-2.

Clinical studies have also demonstrated the effectiveness of INSTI-based regimens in treating HIV-2 infection.

| Patient Population | Outcome | Reference |

| Treatment-naïve and experienced HIV-2 patients | Raltegravir effectively suppressed viral load | [6] |

| Treatment-naïve HIV-2 patients on INSTI-based therapy | 89% achieved undetectable viremia after a median of 13 months | [9] |

| Treatment-experienced HIV-2 patients on INSTI-based therapy | 65.4% achieved undetectable viremia after a median of 13 months | [9] |

Table 2: Clinical outcomes of INSTI-based therapies in HIV-2 infected individuals.

Structural Basis of Drug Resistance

The emergence of drug resistance is a significant challenge in antiretroviral therapy. For INSTIs, resistance mutations primarily occur within the integrase gene, often in or near the catalytic core domain. These mutations can reduce the binding affinity of the inhibitor to the intasome.

Key resistance mutations observed in HIV-2 include:

-

N155H: A primary mutation that confers resistance to raltegravir.[2][6]

-

Q148R/H: Another primary resistance pathway.[2]

-

Y143C/G: Associated with resistance to raltegravir.[9]

Structural studies have revealed that these mutations can alter the conformation of the active site, thereby hindering the optimal binding of the INSTI.[7][10] For instance, the Q148H mutation can disrupt the coordination of the Mg²⁺ ions, which is crucial for the binding of many INSTIs.[7]

Experimental Protocols

In Vitro Integrase Strand Transfer Assay

This assay measures the ability of integrase to catalyze the strand transfer reaction in the presence and absence of inhibitors.

Materials:

-

Recombinant HIV-2 Integrase

-

Oligonucleotide substrates mimicking the viral DNA ends (donor DNA) and target DNA.

-

Reaction buffer (containing MnCl₂ or MgCl₂, DTT, and a suitable buffer like MOPS).

-

Integrase inhibitors at various concentrations.

-

Gel electrophoresis equipment and reagents.

-

Detection system (e.g., autoradiography if using radiolabeled DNA, or fluorescence).

Protocol:

-

Prepare the reaction mixture: In a microcentrifuge tube, combine the reaction buffer, donor DNA, and the integrase inhibitor at the desired concentration.

-

Initiate the reaction: Add the recombinant HIV-2 integrase to the reaction mixture.

-

Incubation: Incubate the reaction at 37°C for a specified time (e.g., 60 minutes) to allow for the strand transfer reaction to occur.

-

Add target DNA: Introduce the target DNA to the reaction mixture and continue the incubation.

-

Stop the reaction: Terminate the reaction by adding a stop solution (e.g., EDTA and proteinase K).

-

Analyze the products: Separate the reaction products by gel electrophoresis.

-

Detect and quantify: Visualize the DNA bands using an appropriate detection method and quantify the amount of strand transfer product to determine the inhibitory effect of the compound.

Cryo-Electron Microscopy (Cryo-EM) of HIV-2 Capsid-Like Particles

Cryo-EM has been instrumental in determining the high-resolution structure of the HIV-2 capsid.[11][12]

Protocol:

-

Protein Expression and Purification: Express and purify the HIV-2 capsid (CA) protein.

-

In Vitro Assembly: Assemble capsid-like particles (CLPs) in vitro, often templated on functionalized liposomes.[11][12]

-

Cryo-EM Grid Preparation: Apply a small volume of the CLP suspension to a glow-discharged EM grid, blot away excess liquid, and plunge-freeze the grid in liquid ethane.

-

Data Collection: Collect a large dataset of images of the frozen-hydrated CLPs using a transmission electron microscope equipped with a direct electron detector.

-

Image Processing:

-

Perform motion correction and contrast transfer function (CTF) estimation for the raw movie frames.

-

Pick individual particle images from the micrographs.

-

Perform 2D classification to select for high-quality particles.

-

Generate an initial 3D model.

-

Perform 3D classification and refinement to obtain a high-resolution 3D reconstruction of the capsid.

-

-

Model Building and Refinement: Build an atomic model into the final cryo-EM density map and refine it against the data.

Visualizations

Signaling Pathways and Workflows

References

- 1. Structure and function of retroviral integrase - PMC [pmc.ncbi.nlm.nih.gov]

- 2. HIV-2 Integrase Polymorphisms and Longitudinal Genotypic Analysis of HIV-2 Infected Patients Failing a Raltegravir-Containing Regimen | PLOS One [journals.plos.org]

- 3. youtube.com [youtube.com]

- 4. Structural biology of HIV integrase strand transfer inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Integrase inhibitors ~ ViralZone [viralzone.expasy.org]

- 6. researchgate.net [researchgate.net]

- 7. Structural basis of second-generation HIV integrase inhibitor action and viral resistance [spiral.imperial.ac.uk]

- 8. Clinical Outcomes of Integrase Strand Transfer Inhibitors Containing Antiretroviral Therapy in HIV-2: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Clinical experience with integrase inhibitors in HIV-2-infected individuals in Spain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Molecular mechanisms of retroviral integrase inhibition and the evolution of viral resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Structural insights into HIV-2 CA lattice formation and FG-pocket binding revealed by single-particle cryo-EM - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Structural insights into HIV-2 CA lattice formation and FG-pocket binding revealed by single particle cryo-EM - PMC [pmc.ncbi.nlm.nih.gov]

Navigating the Physicochemical Landscape of HIV Integrase Inhibitors: A Technical Guide to Solubility and Stability

For Researchers, Scientists, and Drug Development Professionals

Introduction

The development of effective antiretroviral therapies is a cornerstone of managing HIV infection. Within the arsenal of therapeutic agents, HIV integrase inhibitors have emerged as a critical class, effectively blocking the integration of the viral genome into the host cell's DNA. The efficacy and developability of these inhibitors, as with any small molecule drug candidate, are intrinsically linked to their fundamental physicochemical properties, primarily solubility and stability.

This technical guide provides an in-depth overview of the solubility and stability characteristics of key HIV integrase inhibitors. It is important to note that the term "Hiv-IN-2" is not a standard or widely recognized designation for a specific compound in scientific literature. Therefore, this guide will focus on the properties of well-established and clinically significant HIV integrase strand transfer inhibitors (INSTIs), including Raltegravir, Elvitegravir, Dolutegravir, and Cabotegravir. The data and protocols presented herein are intended to serve as a valuable resource for researchers and drug development professionals working in the field of HIV therapeutics.

Core Physicochemical Properties of HIV Integrase Inhibitors

The solubility and stability of an active pharmaceutical ingredient (API) are critical determinants of its biopharmaceutical performance, influencing everything from formulation strategies to in vivo efficacy and shelf-life.

Data Presentation: Solubility and Stability of Key HIV Integrase Inhibitors

The following tables summarize the available quantitative data on the solubility and stability of selected HIV integrase inhibitors.

Table 1: Solubility of HIV Integrase Inhibitors

| Compound | Solvent | Solubility | Reference |

| Raltegravir | Water | Approx. 71 mg/mL (increases with pH) | [1] |

| Methanol | Slightly soluble | [1][2] | |

| Ethanol | Very slightly soluble | [1][2] | |

| Acetonitrile | Very slightly soluble | [1][2] | |

| Isopropanol | Insoluble | [1][2] | |

| DMSO | Approx. 2 mg/mL (potassium salt) | [3] | |

| Dimethylformamide (DMF) | Approx. 1 mg/mL (potassium salt) | [3] | |

| 1:1 DMSO:PBS (pH 7.2) | Approx. 0.5 mg/mL (potassium salt) | [3] | |

| Elvitegravir | DMSO | Approx. 10 mg/mL | [4] |

| Dimethylformamide (DMF) | Approx. 20 mg/mL | [4] | |

| Water | <0.3 mcg/mL | [5] | |

| Dolutegravir | DMSO | 2.5 mg/mL | [6] |

| Dimethylformamide (DMF) | 5 mg/mL | [6] | |

| Ethanol | Slightly soluble | [6] | |

| Aqueous Buffers | Sparingly soluble | [6] | |

| 1:4 DMF:PBS (pH 7.2) | Approx. 0.20 mg/mL | [6] | |

| Water | Slightly soluble (sodium salt) | [7] | |

| 0.1 N HCl (pH 1.2) | < 0.1 mg/mL (sodium salt) | ||

| Phosphate buffer (pH 6.8) | Very slightly soluble (sodium salt) | [8] | |

| Cabotegravir | DMSO | Approx. 10 mg/mL | [9] |

| Dimethylformamide (DMF) | Approx. 14 mg/mL | [9] | |

| Ethanol | Slightly soluble | [9] | |

| Aqueous solutions (pH < 9) | Practically insoluble | [10] | |

| Aqueous solutions (pH > 10) | Slightly soluble | [10] | |

| Water | 6.2 µg/mL (free acid), 231.6 µg/mL (sodium salt) | [11] | |

| PBS (pH 7.4) | 9.5 µg/mL (free acid), 312.0 µg/mL (sodium salt) | [11] | |

| 1:20 DMF:PBS (pH 7.2) | Approx. 0.04 mg/mL | [9] |

Table 2: Stability of HIV Integrase Inhibitors

| Compound | Condition | Stability Profile | Reference |

| Raltegravir | Solid State (25°C/60% RH) | Stable for at least 36 months. No degradants observed. | [12] |

| Solid State (40°C/75% RH) | Stable for at least 6 months. No degradants observed. | [12] | |

| Photostability (ICH Q1B) | Stable. | [12] | |

| Acidic/Basic Hydrolysis | Susceptible to degradation, particularly in alkaline conditions. | [13][14] | |

| Oxidative Stress | Sensitive. | [14] | |

| Dolutegravir | Solid State | Generally stable. Formulations may require a desiccant. | [15][16] |

| Hydrolytic Stress (Acidic, Alkaline, Neutral) | Degrades under hydrolytic conditions. | [17] | |

| Oxidative Stress | Stable. | [17] | |

| Thermal Stress | Stable. | [17] | |

| Photolytic Stress | Degrades under photolytic conditions. | [17] | |

| Cabotegravir | Solid State | Stable under thermal and photolytic stress. | [18][19] |

| Acidic Stress | Degrades. | [18][19] | |

| Basic Stress | Stable. | [18][19] | |

| Oxidative Stress | Degrades. | [18][19] | |

| Suspension (1°C to 30°C) | Recommended storage range. | [20][21] |

Experimental Protocols

Accurate assessment of solubility and stability is paramount in drug development. The following sections detail common experimental methodologies for these evaluations.

Solubility Determination

1. Thermodynamic (Equilibrium) Solubility Assay

This method determines the "true" solubility of a compound at equilibrium.

-

Principle: An excess amount of the solid compound is suspended in a solvent of interest. The suspension is agitated for a prolonged period (typically 24-72 hours) to ensure equilibrium is reached between the solid and dissolved states. The saturated solution is then filtered to remove any undissolved solid, and the concentration of the dissolved compound in the filtrate is quantified.

-

Detailed Methodology:

-

Add an excess of the solid test compound to a known volume of the desired solvent (e.g., water, buffer, biorelevant media) in a sealed vial.

-

Agitate the vials at a constant temperature (e.g., 25°C or 37°C) using a shaker or rotator for 24 to 72 hours.

-

After incubation, allow the vials to stand to let the undissolved solid settle.

-

Carefully withdraw an aliquot of the supernatant and filter it through a low-binding filter (e.g., 0.22 µm PVDF) to remove all solid particles.

-

Dilute the filtrate with an appropriate solvent.

-

Quantify the concentration of the compound in the diluted filtrate using a suitable analytical technique, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Liquid Chromatography-Mass Spectrometry (LC-MS).[22][23]

-

A standard calibration curve of the compound is used to determine the concentration.

-

2. Kinetic Solubility Assay

This high-throughput method is often used in early drug discovery to rapidly assess the solubility of a large number of compounds.

-

Principle: A concentrated stock solution of the compound in an organic solvent (typically DMSO) is added to an aqueous buffer. The formation of a precipitate is monitored over a shorter time frame (e.g., 1-2 hours). This method measures the concentration at which a compound precipitates from a supersaturated solution.

-

Detailed Methodology (Nephelometry):

-

Prepare a high-concentration stock solution of the test compound in 100% DMSO.

-

Dispense a small volume of the DMSO stock solution into the wells of a microtiter plate.

-

Add the aqueous buffer (e.g., Phosphate-Buffered Saline, PBS) to the wells to achieve the desired final compound concentrations and a low final percentage of DMSO (typically ≤1%).

-

Mix the contents of the wells and incubate at a controlled temperature for a defined period (e.g., 2 hours).

-

Measure the light scattering in each well using a nephelometer. An increase in light scattering indicates the formation of a precipitate.[24][25]

-

The kinetic solubility is reported as the highest concentration at which no significant precipitation is observed.

-

Stability Assessment

Forced Degradation (Stress Testing) Studies

Forced degradation studies are essential for identifying potential degradation pathways and developing stability-indicating analytical methods. These studies are typically conducted according to the International Council for Harmonisation (ICH) guidelines.[26]

-

Principle: The drug substance is subjected to a variety of stress conditions that are more severe than accelerated stability conditions. The degradation products are then identified and quantified.

-

Detailed Methodologies:

-

Acidic and Basic Hydrolysis:

-

Dissolve the compound in a solution of a strong acid (e.g., 0.1 N to 1 N HCl) and a strong base (e.g., 0.1 N to 1 N NaOH).

-

Incubate the solutions at elevated temperatures (e.g., 60-80°C) for a specified period.

-

At various time points, withdraw samples, neutralize them, and analyze by a stability-indicating HPLC method to quantify the parent compound and any degradation products.[27]

-

-

Oxidative Degradation:

-

Dissolve the compound in a solution containing an oxidizing agent (e.g., 3-30% hydrogen peroxide).

-

Incubate the solution at room temperature or a slightly elevated temperature.

-

Analyze samples at different time points by HPLC.[28]

-

-

Thermal Degradation:

-

Expose the solid drug substance to high temperatures (e.g., in 10°C increments above the accelerated testing temperature) in a controlled oven.

-

Analyze the samples at various time points for the appearance of degradation products.[27]

-

-

Photostability:

-

Expose the solid drug substance and a solution of the drug to a light source that provides both UV and visible light, according to ICH Q1B guidelines.

-

A dark control sample should be stored under the same conditions but protected from light.

-

Analyze the exposed and control samples by HPLC to assess the extent of photodegradation.[26]

-

-

Mandatory Visualizations

The following diagrams illustrate key concepts and workflows relevant to the study of HIV integrase inhibitors.

Caption: A conceptual workflow for assessing the solubility and stability of a drug candidate.

Caption: The signaling pathway of HIV integrase and its inhibition by INSTIs.

References

- 1. accessdata.fda.gov [accessdata.fda.gov]

- 2. Raltegravir - LKT Labs [lktlabs.com]

- 3. cdn.caymanchem.com [cdn.caymanchem.com]

- 4. cdn.caymanchem.com [cdn.caymanchem.com]

- 5. Elvitegravir | C23H23ClFNO5 | CID 5277135 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. cdn.caymanchem.com [cdn.caymanchem.com]

- 7. Dolutegravir | C20H19F2N3O5 | CID 54726191 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. WO2016102078A1 - Solid state forms of dolutegravir sodium - Google Patents [patents.google.com]

- 9. cdn.caymanchem.com [cdn.caymanchem.com]

- 10. Cabotegravir - Wikipedia [en.wikipedia.org]

- 11. Design and Testing of a Cabotegravir Implant for HIV Prevention - PMC [pmc.ncbi.nlm.nih.gov]

- 12. accessdata.fda.gov [accessdata.fda.gov]

- 13. Structural analysis of anti-retroviral drug raltegravir and its potential impurity C: investigation of solubility and stability - CrystEngComm (RSC Publishing) [pubs.rsc.org]

- 14. greenpharmacy.info [greenpharmacy.info]

- 15. Preliminary Evaluation of Stability Data for Dolutegravir-Containing Triple Active Formulations Intended for PEPFAR. Degradation of Tenofovir Disoproxil Fumarate and Tenofovir Alafenamide as the Limiting Factor [pubmed.ncbi.nlm.nih.gov]

- 16. Preliminary Evaluation of Stability Data for Dolutegravir-Containing Triple Active Formulations Intended for PEPFAR. Degradation of Tenofovir Disoproxil Fumarate and Tenofovir Alafenamide as the Limiting Factor - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Quality by design based development of a selective stability-indicating UPLC method of dolutegravir and characterization of its degradation products by UPLC-QTOF-MS/MS - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 18. researchgate.net [researchgate.net]

- 19. Understanding of cabotegravir degradation through isolation and characterization of key degradation products and kinetic studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. d201nm4szfwn7c.cloudfront.net [d201nm4szfwn7c.cloudfront.net]

- 21. medinfo.gsk.com [medinfo.gsk.com]

- 22. Thermodynamic Solubility Assay | Domainex [domainex.co.uk]

- 23. evotec.com [evotec.com]

- 24. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]

- 25. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. ema.europa.eu [ema.europa.eu]

- 27. HPLC and HPLC/MS/MS Studies on Stress, Accelerated and Intermediate Degradation Tests of Antivirally Active Tricyclic Analog of Acyclovir - PubMed [pubmed.ncbi.nlm.nih.gov]

- 28. mdpi.com [mdpi.com]

Unveiling Hiv-IN-2: A Technical Guide to a Patented HIV Protease Inhibitor

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the intellectual property, experimental protocols, and available data for the HIV inhibitor designated as Hiv-IN-2, also referred to as "Compound 100" in patent literature. This document is intended to serve as a comprehensive resource for researchers and professionals engaged in the development of novel antiretroviral therapies.

Core Intellectual Property Information

This compound, or Compound 100, is a sulfonamide derivative disclosed in United States Patent US5585397A, titled "Sulfonamide inhibitors of aspartyl protease." This patent establishes the composition of matter and method of use for a class of compounds designed to inhibit HIV aspartyl protease, a critical enzyme for viral replication.

| Patent Information | |

| Patent Number | US5585397A |

| Title | Sulfonamide inhibitors of aspartyl protease |

| Assignee | Not explicitly stated in the provided search results. |

| Inventors | Not explicitly stated in the provided search results. |

| Filing Date | September 8, 1992 |

| Issue Date | December 17, 1996 |

| Core Claim | A novel class of sulfonamides which are aspartyl protease inhibitors, particularly for HIV-1 and HIV-2. |

Quantitative Data

The patent primarily focuses on the chemical synthesis and composition of matter. While it asserts the inhibitory activity of the compounds, specific quantitative data such as IC50 or EC50 values for Compound 100 are not detailed in the provided search results. The primary quantitative information relates to the physical characteristics observed during synthesis.

| Compound | Property | Value | Reference |

| Compound 100 | Thin Layer Chromatography (TLC) Rf | 0.2 (4% MeOH/CH2Cl2) | [1] |

| Compound 100 | Physical Form | White solid | [1] |

Experimental Protocols

Synthesis of Compound 100 (this compound)

The synthesis of Compound 100 is described as a reaction between a precursor compound (the resultant compound of Example 51D in the patent) and 4-methoxybenzenesulfonyl chloride.[1]

Materials:

-

Resultant compound of Example 51D (as described in US Patent 5,585,397)

-

4-methoxybenzenesulfonyl chloride

-

Solvents and reagents for reaction and purification (e.g., as described in Example 60 of the patent)

-

Preparative reversed-phase C18 HPLC system

-

Acetonitrile (CH3CN)

-

Water (H2O)

-

Trifluoroacetic acid (TFA)

Procedure:

-

A solution of 40 mg of the resultant compound of Example 51D is prepared.

-

To this solution, 45 mg of 4-methoxybenzenesulfonyl chloride is added.

-

The reaction is carried out in the manner described in Example 60 of US Patent 5,585,397.

-

Following the reaction, the mixture is worked up.

-

The crude product is purified by preparative reversed-phase C18 HPLC.

-

A linear gradient of 35% to 100% CH3CN/H2O with 0.1% TFA is used as the eluant.

-

The final product, 21.4 mg of Compound 100, is obtained as a white solid.[1]

Assay for HIV Protease Inhibitory Activity

The patent describes a general method for assaying the inhibitory activity of the synthesized compounds against HIV aspartyl protease. This is a crucial step in validating the therapeutic potential of compounds like this compound.

Principle:

The assay measures the ability of a compound to inhibit the cleavage of a specific substrate by the HIV protease enzyme. The extent of inhibition is determined by quantifying the cleavage products.

General Protocol (as inferred from standard biochemical assays):

-

Enzyme Preparation: A solution of purified recombinant HIV aspartyl protease is prepared in a suitable buffer.

-

Substrate Preparation: A solution of a synthetic peptide substrate that can be cleaved by HIV protease is prepared. This substrate is often labeled (e.g., with a fluorophore and a quencher) to allow for detection of cleavage.

-

Inhibitor Preparation: The test compound (e.g., this compound) is dissolved in a suitable solvent (like DMSO) and diluted to various concentrations.

-

Reaction: The HIV protease, the substrate, and the inhibitor are mixed in a reaction vessel (e.g., a microplate well).

-

Incubation: The reaction mixture is incubated at a controlled temperature for a specific period to allow the enzyme to cleave the substrate.

-

Detection: The amount of substrate cleavage is measured. For a fluorogenic substrate, this would involve measuring the increase in fluorescence as the quencher is separated from the fluorophore.

-

Data Analysis: The percentage of inhibition at each inhibitor concentration is calculated relative to a control reaction without the inhibitor. The IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) is then determined by plotting the percentage of inhibition against the inhibitor concentration.

Visualizations

Below are diagrams illustrating the experimental workflow for the synthesis of this compound and the proposed mechanism of action.

References

Investigating the Novelty of a Pyrimidine-Based Scaffold in HIV-1 Integrase Inhibition

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide explores the novelty and therapeutic potential of a pyrimidine-based chemical scaffold as a potent inhibitor of HIV-1 integrase (IN). As the quest for novel antiretroviral agents continues, targeting HIV-1 integrase remains a critical strategy due to its essential role in the viral replication cycle and the absence of a human homologue. This document provides a comprehensive overview of a representative pyrimidine-based inhibitor, herein referred to as Hiv-IN-2, detailing its mechanism of action, quantitative activity, and the experimental protocols for its synthesis and evaluation.

The Novelty of the Pyrimidine-Based Scaffold

The core of this compound is a substituted pyrimidine ring, a heterocyclic aromatic organic compound. While pyrimidine analogs are found in various biologically active compounds, their specific derivatization in this compound presents a novel scaffold for HIV-1 integrase inhibition. The novelty lies in the unique combination of substituents on the pyrimidine ring, which are designed to optimally interact with the active site of the HIV-1 integrase enzyme. This scaffold serves as a rigid framework to position key functional groups that chelate the essential divalent metal ions (Mg2+ or Mn2+) in the enzyme's active site, thereby blocking its catalytic activity.

Mechanism of Action

HIV-1 integrase catalyzes two key sequential reactions to integrate the viral DNA into the host genome: 3'-processing and strand transfer. This compound exhibits its antiviral activity by inhibiting both of these critical steps.

-

3'-Processing: In this initial step, the integrase enzyme removes a dinucleotide from each 3' end of the viral DNA.

-

Strand Transfer: Following 3'-processing, the integrase orchestrates the joining of the processed 3' ends of the viral DNA to the host cell's DNA.

By effectively blocking these processes, this compound prevents the permanent insertion of the viral genome into the host chromosome, a crucial step for productive viral replication.

Quantitative Data Summary

The following table summarizes the in vitro inhibitory and cytotoxic activities of this compound.

| Parameter | Value | Description |

| IC50 (3'-Processing) | ~5 µM | The concentration of this compound that inhibits 50% of the HIV-1 integrase 3'-processing activity in an in vitro assay. |

| IC50 (Strand Transfer) | ~2 µM | The concentration of this compound that inhibits 50% of the HIV-1 integrase strand transfer activity in an in vitro assay. |

| EC50 | 17 µM | The concentration of this compound that inhibits 50% of HIV-1 replication in a cell-based assay.[1] |

| CC50 | 60 µM | The concentration of this compound that causes a 50% reduction in the viability of host cells.[1] |

| Selectivity Index (SI) | >3.5 | Calculated as CC50/EC50, this value indicates the compound's therapeutic window. |

Experimental Protocols

Chemical Synthesis of the Pyrimidine Scaffold

The synthesis of the pyrimidine scaffold of this compound can be achieved through a multi-step process, a general outline of which is provided below. This is a representative synthesis; specific reaction conditions may vary.

-

Biginelli Reaction: A one-pot condensation reaction of an aromatic aldehyde, a β-ketoester (such as ethyl acetoacetate), and urea or thiourea under acidic catalysis to form the dihydropyrimidine core.[2][3]

-

Functional Group Interconversion: Modification of the substituents on the dihydropyrimidine ring. This may involve reactions such as N-alkylation, hydrolysis of the ester, and amidation to introduce the desired functional groups for optimal activity.

-

Purification: The final compound is purified using techniques such as column chromatography and recrystallization to ensure high purity for biological testing.

In Vitro HIV-1 Integrase Inhibition Assay

This assay measures the ability of this compound to inhibit the 3'-processing and strand transfer activities of purified recombinant HIV-1 integrase.[4][5]

Materials:

-

Purified recombinant HIV-1 integrase

-

Oligonucleotide substrates mimicking the viral DNA long terminal repeat (LTR) ends (one for 3'-processing and a pre-processed one for strand transfer)

-

Target DNA oligonucleotide for the strand transfer reaction

-

Assay buffer containing a divalent cation (e.g., MnCl2 or MgCl2)

-

This compound at various concentrations

-

Reaction plates (e.g., 96-well plates)

-

Detection system (e.g., fluorescence or radioactivity-based)

Protocol:

-

Reaction Setup: In a reaction plate, combine the assay buffer, HIV-1 integrase, and varying concentrations of this compound.

-

Pre-incubation: Incubate the mixture for a defined period to allow the inhibitor to bind to the enzyme.

-

Initiation of Reaction:

-

For 3'-Processing: Add the LTR oligonucleotide substrate to initiate the reaction.

-

For Strand Transfer: Add the pre-processed LTR oligonucleotide and the target DNA to initiate the reaction.

-

-

Incubation: Incubate the reaction mixture at 37°C for a specified time to allow the enzymatic reaction to proceed.

-

Termination: Stop the reaction by adding a chelating agent (e.g., EDTA) and a denaturing agent.

-

Analysis: Analyze the reaction products using an appropriate method, such as gel electrophoresis followed by autoradiography (if using radiolabeled substrates) or a fluorescence-based plate reader.

-

Data Analysis: Quantify the amount of product formed at each inhibitor concentration and calculate the IC50 value.

Cell-Based Anti-HIV-1 Assay

This assay determines the efficacy of this compound in inhibiting HIV-1 replication in a cellular context. The MT-4 cell line, a human T-cell line, is highly susceptible to HIV-1 infection and is commonly used for this purpose.[6][7]

Materials:

-

MT-4 cells

-

HIV-1 viral stock (e.g., HIV-1 IIIB)

-

Cell culture medium (e.g., RPMI 1640 supplemented with fetal bovine serum)

-

This compound at various concentrations

-

96-well cell culture plates

-

Reagents for measuring cell viability (e.g., MTT or similar) and viral replication (e.g., p24 antigen ELISA kit)

Protocol:

-

Cell Seeding: Seed MT-4 cells into a 96-well plate at a predetermined density.

-

Compound Addition: Add serial dilutions of this compound to the wells. Include wells with no compound as a virus control and wells with neither virus nor compound as a cell control.

-

Virus Infection: Infect the cells with a standardized amount of HIV-1.

-

Incubation: Incubate the plates at 37°C in a CO2 incubator for 4-5 days.

-

Endpoint Measurement:

-

Cytotoxicity (CC50): On a parallel plate without virus, measure cell viability using a method like the MTT assay to determine the cytotoxic effect of the compound.

-

Antiviral Efficacy (EC50): In the infected plate, measure a marker of viral replication. A common method is to quantify the amount of HIV-1 p24 antigen in the cell culture supernatant using an ELISA.

-

-

Data Analysis: Plot the percentage of inhibition of viral replication and the percentage of cell viability against the compound concentration to determine the EC50 and CC50 values, respectively.

Visualizations

Caption: Generalized workflow for the synthesis of the this compound pyrimidine scaffold.

Caption: Inhibition of HIV-1 integrase by this compound within the viral replication cycle.

References

- 1. Identification and Optimization of a Novel HIV-1 Integrase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Three Component Reaction: An Efficient Synthesis and Reactions of 3,4-Dihydropyrimidin-2(1H)-Ones and Thiones Using New Natural Catalyst - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A high-throughput assay for HIV-1 integrase 3'-processing activity using time-resolved fluorescence - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. A simple assay based on HIV infection preventing the reclustering of MT-4 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Sensitive and rapid assay on MT-4 cells for detection of antiviral compounds against the AIDS virus - PubMed [pubmed.ncbi.nlm.nih.gov]

Early Research on the Antiviral Spectrum of HIV Integrase Inhibitors: A Technical Guide

An In-depth Examination of First-Generation Compounds

This technical guide provides a comprehensive overview of the early research into the antiviral spectrum of a pivotal class of antiretroviral drugs: HIV integrase inhibitors. Focusing on the foundational diketo acid derivatives and the first-generation inhibitors, such as raltegravir and elvitegravir, this document serves as a resource for researchers, scientists, and drug development professionals. It consolidates quantitative antiviral activity data, details key experimental methodologies, and illustrates the fundamental mechanisms of action and experimental workflows. For the purpose of this guide, the term "Hiv-IN-2" will be used as a representative placeholder for these early-generation integrase strand transfer inhibitors (INSTIs).

Quantitative Antiviral Spectrum of Early HIV Integrase Inhibitors

Early research into HIV integrase inhibitors demonstrated their potent activity against various strains of HIV-1 and HIV-2. The primary measure of antiviral efficacy in these studies is the 50% effective concentration (EC50), which represents the concentration of the drug that inhibits 50% of viral replication in cell-based assays. Another key metric is the 50% inhibitory concentration (IC50), which denotes the concentration required to inhibit the enzymatic activity of purified HIV integrase by 50%.

The following tables summarize the in vitro antiviral activity of representative early-generation HIV integrase inhibitors against a range of retroviruses.

Table 1: Antiviral Activity of L-708,906 (Diketo Acid Derivative) in Cell Culture

| Virus Strain | Cell Line | EC50 (µM) | Reference |

| HIV-1 (IIIB) | MT-4 | 12.4 | [1] |

| HIV-1 (NL4.3) | MT-4 | 24.5 | [1] |

| HIV-2 (ROD) | MT-4 | 12.4 | [1] |

| SIV (MAC251) | MT-4 | 12.4 | [1] |

Table 2: Antiviral Activity of Raltegravir against HIV-1 and HIV-2

| Virus | Assay Type | EC50 (nM) | Reference |

| HIV-1 (Wild-Type) | Single-cycle infection | low nanomolar range | [2] |

| HIV-2 (Wild-Type) | Single-cycle infection | low nanomolar range | [2] |

| HIV-1 Group O | In vitro | Significant antiviral activity | [3] |

Table 3: Antiviral Activity of Elvitegravir (JTK-303/GS-9137) against Various Retroviruses

| Virus Strain/Subtype | EC50 (nM) | Reference |

| HIV-1 (Laboratory Strains) | subnanomolar to nanomolar | [4] |

| HIV-1 (Clinical Isolates, Subtypes A-G) | 0.10 - 1.26 | [4] |

| HIV-2 | subnanomolar to nanomolar | [5] |

| Murine Leukemia Virus (MLV) | Active | [4][5] |

| Simian Immunodeficiency Virus (SIV) | Active | [4][5] |

Experimental Protocols

The following sections detail the methodologies for key experiments cited in early research on HIV integrase inhibitors.

Single-Round HIV Infectivity Assay (Luciferase Reporter Assay)

This assay is used to quantify the antiviral activity of a compound by measuring the inhibition of a single cycle of HIV replication.

Materials:

-

HEK293T cells

-

HIV-1 based vector encoding a luciferase reporter gene (e.g., pNL4-3.Luc.R-E-)

-

Vesicular Stomatitis Virus G protein (VSV-G) expression plasmid

-

Target cells (e.g., U87.CD4.CCR5/CXCR4)

-

Test compound (this compound)

-

Cell culture medium (e.g., DMEM with 10% FBS)

-

Luciferase assay reagent

-

Luminometer

Protocol:

-

Production of Pseudotyped Virus:

-

Co-transfect HEK293T cells with the HIV-1 vector plasmid and the VSV-G expression plasmid.

-

Incubate the cells for 48-72 hours.

-

Harvest the cell culture supernatant containing the pseudotyped virus particles.

-

Filter the supernatant to remove cellular debris.

-

Quantify the virus stock (e.g., by p24 antigen ELISA).

-

-

Antiviral Assay:

-

Measurement of Luciferase Activity:

-

Remove the culture medium from the wells.

-

Lyse the cells using a luciferase lysis buffer.

-

Add the luciferase assay substrate to each well.[4]

-

Measure the luminescence using a luminometer.

-

-

Data Analysis:

-

Calculate the percentage of inhibition for each compound concentration relative to the virus control (no compound).

-

Determine the EC50 value by plotting the percentage of inhibition against the compound concentration.

-

MT-4 Cell Cytopathic Effect (CPE) Inhibition Assay

This assay measures the ability of a compound to protect MT-4 cells from the cytopathic effects of HIV infection.

Materials:

-

MT-4 cells

-

HIV-1 or HIV-2 virus stock

-

Test compound (this compound)

-

Cell culture medium (e.g., RPMI 1640 with 10% FBS)

-

Reagent for assessing cell viability (e.g., MTT or XTT)

-

Spectrophotometer

Protocol:

-

Cell Seeding:

-

Seed MT-4 cells in a 96-well plate.

-

-

Compound and Virus Addition:

-

Prepare serial dilutions of the test compound.

-

Add the diluted compound to the cells.

-

Infect the cells with a pre-titered amount of HIV.

-

Include cell control (no virus, no compound) and virus control (virus, no compound) wells.

-

-

Incubation:

-

Incubate the plate for 5 days at 37°C, allowing the virus to induce cytopathic effects in the absence of the inhibitor.[1]

-

-

Measurement of Cell Viability:

-

Add the cell viability reagent (e.g., MTT) to each well and incubate according to the manufacturer's instructions.

-

Solubilize the formazan crystals (if using MTT).

-

Measure the absorbance at the appropriate wavelength using a spectrophotometer.

-

-

Data Analysis:

-

Calculate the percentage of cell protection for each compound concentration relative to the cell and virus controls.

-

Determine the EC50 value by plotting the percentage of protection against the compound concentration.

-

In Vitro HIV Integrase Strand Transfer Assay

This biochemical assay directly measures the inhibition of the strand transfer step catalyzed by the HIV integrase enzyme.

Materials:

-

Purified recombinant HIV-1 integrase

-

Biotinylated donor DNA substrate (mimicking the viral DNA end)

-

Digoxigenin (DIG)-labeled target DNA substrate

-

Assay buffer containing a divalent cation (e.g., Mg2+ or Mn2+)

-

Test compound (this compound)

-

Streptavidin-coated microplate

-

Anti-DIG antibody conjugated to a reporter enzyme (e.g., HRP)

-

Substrate for the reporter enzyme

-

Spectrophotometer

Protocol:

-

Assay Setup:

-

Coat a streptavidin plate with the biotinylated donor DNA.

-

Add the purified HIV integrase to the wells, allowing it to bind to the donor DNA.

-

Add serial dilutions of the test compound.

-

-

Strand Transfer Reaction:

-

Initiate the reaction by adding the DIG-labeled target DNA.

-

Incubate the plate to allow the strand transfer reaction to occur.

-

-

Detection:

-

Wash the plate to remove unbound reagents.

-

Add the anti-DIG-HRP antibody conjugate and incubate.

-

Wash the plate again.

-

Add the HRP substrate and incubate to allow for color development.

-

Stop the reaction and measure the absorbance.

-

-

Data Analysis:

-

Calculate the percentage of inhibition of the strand transfer reaction for each compound concentration.

-

Determine the IC50 value by plotting the percentage of inhibition against the compound concentration.

-

Mandatory Visualizations

HIV Integrase Mechanism of Action and Inhibition

The following diagram illustrates the two key catalytic steps of HIV integrase, 3'-processing and strand transfer, and the point of inhibition by integrase strand transfer inhibitors (INSTIs).

Caption: Mechanism of HIV integrase and inhibition by INSTIs.

Experimental Workflow for Antiviral Activity Screening

This diagram outlines the general workflow for screening compounds for antiviral activity using a cell-based assay.

References

- 1. Mechanisms and inhibition of HIV integration - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. A time-of–drug addition approach to target identification of antiviral compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 3.6. Single-Round Infection Assay [bio-protocol.org]

- 5. researchgate.net [researchgate.net]

- 6. Single-round infection assay [bio-protocol.org]

Methodological & Application

Application Notes and Protocols: HIV-1 Protease-IN-2

For Researchers, Scientists, and Drug Development Professionals

Introduction

HIV-1 protease-IN-2 (CAS: 2248124-46-9) is a potent inhibitor of the HIV-1 protease, a critical enzyme in the lifecycle of the Human Immunodeficiency Virus (HIV). This document provides detailed protocols for the preparation and storage of HIV-1 protease-IN-2 stock solutions, as well as its application in experimental settings. The information is compiled from supplier data and analysis of methodologies used for structurally related compounds.

Compound Information

| Property | Value | Reference |

| Compound Name | HIV-1 protease-IN-2 | |

| CAS Number | 2248124-46-9 | |

| Molecular Formula | C₂₇H₃₄N₄O₇S | [1] |

| Molecular Weight | 558.65 g/mol | [1] |

| Target | HIV-1 Protease | |

| IC₅₀ | 2.53 nM |

Stock Solution Preparation

Based on protocols for structurally related compounds developed by the same research group, Dimethyl Sulfoxide (DMSO) is the recommended solvent for preparing stock solutions of HIV-1 protease-IN-2.

Materials:

-

HIV-1 protease-IN-2 powder

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Sterile, amber, polypropylene or glass vials

-

Calibrated analytical balance

-

Vortex mixer

-

Pipettes and sterile filter tips

Protocol:

-

Equilibrate: Allow the vial of HIV-1 protease-IN-2 powder to reach room temperature before opening to prevent condensation.

-

Weighing: Accurately weigh the desired amount of the compound using a calibrated analytical balance in a chemical fume hood.

-

Dissolution: Add the appropriate volume of anhydrous DMSO to the vial to achieve the desired stock concentration (e.g., 10 mM).

-

Mixing: Vortex the solution until the compound is completely dissolved. Gentle warming (37°C) may be applied if necessary to aid dissolution.

-

Sterilization (Optional): If required for cell-based assays, the stock solution can be sterilized by filtering through a 0.22 µm syringe filter compatible with DMSO.

-

Aliquoting: Dispense the stock solution into smaller, single-use aliquots in sterile, amber vials to minimize freeze-thaw cycles and light exposure.

-

Labeling: Clearly label each aliquot with the compound name, concentration, date of preparation, and solvent.

Recommended Stock Solution Concentrations:

| Concentration | Solvent |

| 1 mM | DMSO |

| 5 mM | DMSO |

| 10 mM | DMSO |

Storage and Stability

Short-term Storage:

-

Store the DMSO stock solution at 2-8°C for up to one week.

Long-term Storage:

-

For long-term storage, it is recommended to store the aliquoted stock solution at -20°C or -80°C.

-

When stored properly, the stock solution is expected to be stable for at least 6 months.

-

Protect from light and moisture.

-

Avoid repeated freeze-thaw cycles.

Experimental Protocols

In Vitro HIV-1 Protease Inhibition Assay

This protocol outlines a typical fluorometric assay to determine the inhibitory activity of HIV-1 protease-IN-2 against recombinant HIV-1 protease.

Materials:

-

Recombinant HIV-1 Protease

-

Fluorogenic HIV-1 Protease substrate

-

Assay Buffer (e.g., 50 mM Sodium Acetate, 100 mM NaCl, 1 mM EDTA, 1 mM DTT, 10% Glycerol, pH 4.7)

-

HIV-1 protease-IN-2 stock solution (in DMSO)

-

96-well black microplate

-

Fluorometric microplate reader

Protocol:

-

Prepare Reagents: Dilute the HIV-1 protease and the fluorogenic substrate in the assay buffer to their optimal working concentrations.

-

Serial Dilutions: Prepare a series of dilutions of the HIV-1 protease-IN-2 stock solution in the assay buffer. Ensure the final DMSO concentration in all wells is consistent and low (typically ≤1%) to avoid solvent effects.

-

Assay Setup:

-

Add 50 µL of the diluted HIV-1 protease to each well of the 96-well plate.

-